

An In-Depth Technical Guide to the Mass Spectrum of N-Pentylindole-d11

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Compound of Interest

Compound Name: N-Pentylindole-d11

Cat. No.: B13440082

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of **N-Pentylindole-d11**, a deuterated isotopologue of N-Pentylindole. The inclusion of eleven deuterium atoms on the N-pentyl chain makes it a valuable internal standard for the quantitative analysis of N-Pentylindole and related synthetic cannabinoids by mass spectrometry. Understanding its fragmentation pattern is crucial for developing robust analytical methods.

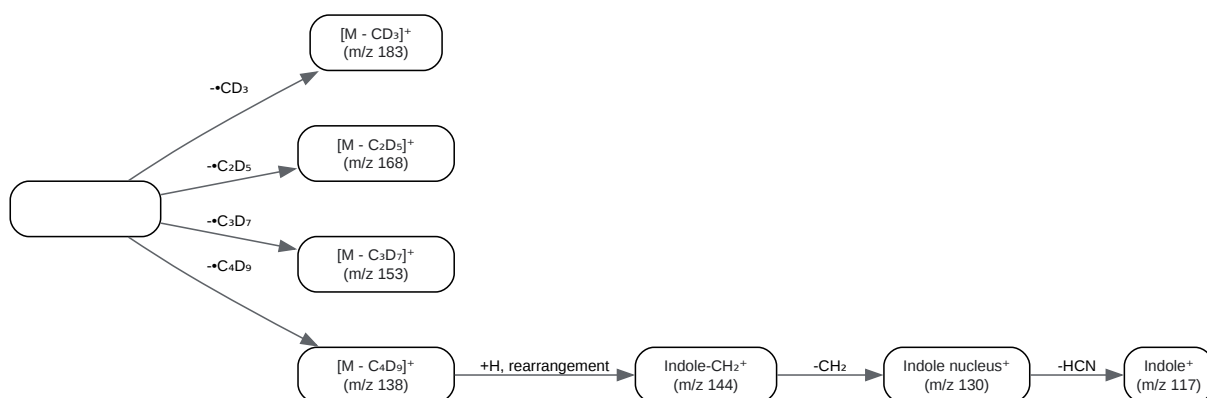
Data Presentation

The expected electron ionization (EI) mass spectrum of **N-Pentylindole-d11** is characterized by a distinct molecular ion and a series of fragment ions resulting from the cleavage of the deuterated pentyl chain and the indole ring. The table below summarizes the proposed major ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/z	Proposed Fragment Ion	Structure
198	$[M]^{\bullet+}$	$[C_{13}H_6D_{11}N]^{\bullet+}$
183	$[M - CD_3]^{\bullet+}$	$[C_{12}H_6D_8N]^{\bullet+}$
168	$[M - C_2D_5]^{\bullet+}$	$[C_{11}H_6D_6N]^{\bullet+}$
153	$[M - C_3D_7]^{\bullet+}$	$[C_{10}H_6D_4N]^{\bullet+}$
144	$[Indole-CH_2]^{\bullet+}$	$[C_9H_8N]^{\bullet+}$
138	$[M - C_4D_9]^{\bullet+}$	$[C_9H_6D_2N]^{\bullet+}$
130	$[Indole\ nucleus]^{\bullet+}$	$[C_8H_7N]^{\bullet+}$
117	$[Indole]^{\bullet+}$	$[C_8H_7N]^{\bullet+}$

Predicted Fragmentation Pathway of N-Pentylindole-d11

The fragmentation of **N-Pentylindole-d11** under electron ionization is predicted to follow a logical pathway initiated by the loss of electrons to form a molecular ion, followed by cleavage of the deuterated pentyl chain and fragmentation of the indole nucleus.



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Caption: Predicted electron ionization fragmentation pathway of **N-Pentylindole-d11**.

Experimental Protocols

The following are detailed methodologies for the analysis of **N-Pentylindole-d11** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of **N-Pentylindole-d11** in a variety of sample matrices.

1. Sample Preparation (for a plasma or urine sample):

- To 1 mL of the sample, add an appropriate volume of **N-Pentylindole-d11** internal standard solution.
- Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 280°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp to 290°C at 20°C/min.
 - Hold at 290°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for high-sensitivity quantitative analysis of **N-Pentylindole-d11**.

1. Sample Preparation:

- Follow the same sample preparation procedure as for GC-MS, but reconstitute the final dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

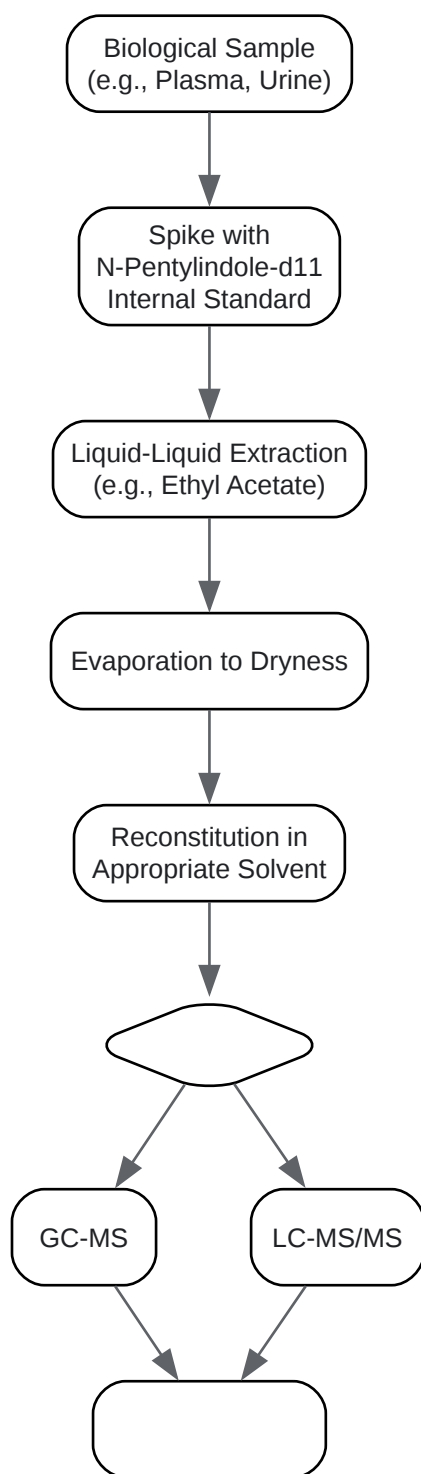
2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - Start with 50% B.
 - Linearly increase to 95% B over 5 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 50% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ion Source Temperature: 550°C.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **N-Pentylindole-d11**: Precursor ion (m/z 199.2) -> Product ions (e.g., m/z 144.1, 130.1).
 - N-Pentylindole (analyte): Precursor ion (m/z 188.2) -> Product ions (e.g., m/z 130.1, 117.1).

Experimental Workflow Visualization

The general workflow for the analysis of **N-Pentylindole-d11** in a biological matrix is depicted below.



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Caption: General experimental workflow for the analysis of **N-Pentylindole-d11**.

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